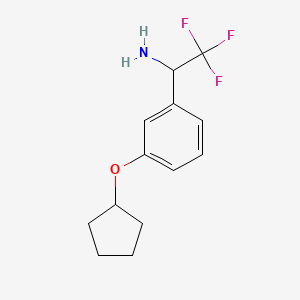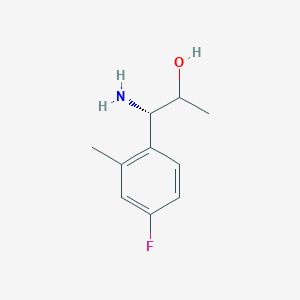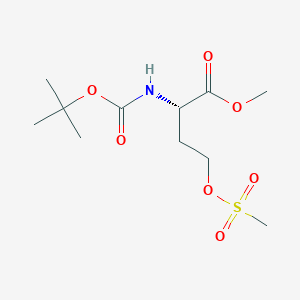
Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate is a synthetic organic compound used primarily in the field of medicinal chemistry. It is a derivative of homoserine, an amino acid, and is characterized by the presence of tert-butoxycarbonyl and methylsulfonyl groups. These functional groups are often used for protecting reactive sites during chemical synthesis, making the compound valuable in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate typically involves multiple steps:
Protection of the amino group: The amino group of homoserine is protected using di-tert-butyl dicarbonate under basic conditions to form the tert-butoxycarbonyl derivative.
Esterification: Finally, the carboxyl group is esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Trifluoroacetic acid is commonly used for the removal of the tert-butoxycarbonyl group.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino derivatives.
Scientific Research Applications
Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
tert-Butoxycarbonyl Group: Acts as a protecting group for the amino group, preventing unwanted reactions during synthesis.
Methylsulfonyl Group: Provides a site for further chemical modifications and can influence the compound’s reactivity and solubility.
Ester Group: Can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl N-(tert-butoxycarbonyl)-L-cysteinate: Similar in structure but contains a sulfur atom in the side chain.
Methyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate: Contains an iodine atom, making it useful for radiolabeling studies.
Properties
Molecular Formula |
C11H21NO7S |
|---|---|
Molecular Weight |
311.35 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C11H21NO7S/c1-11(2,3)19-10(14)12-8(9(13)17-4)6-7-18-20(5,15)16/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
QEXHEDPEWRFFGA-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCOS(=O)(=O)C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOS(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


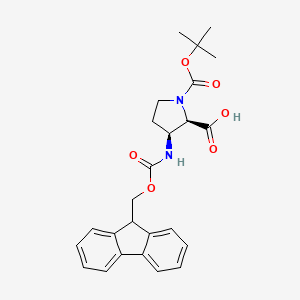
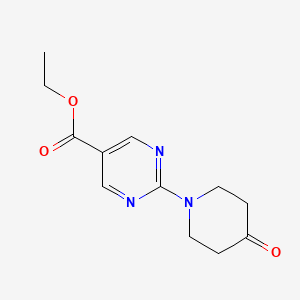
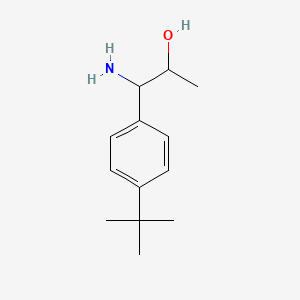
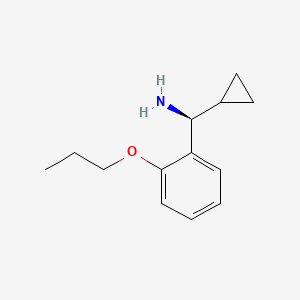
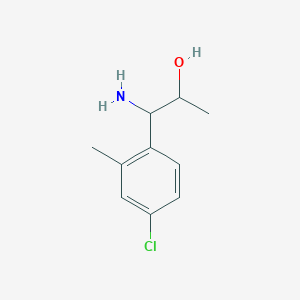
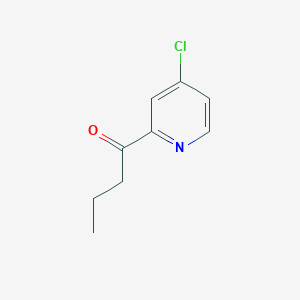
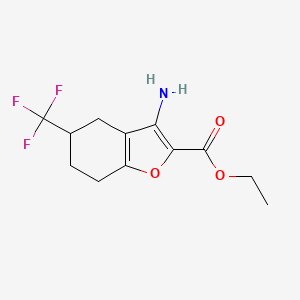
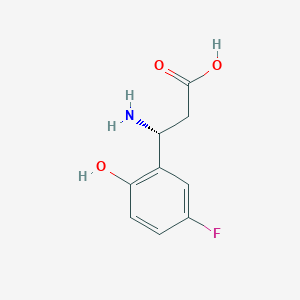
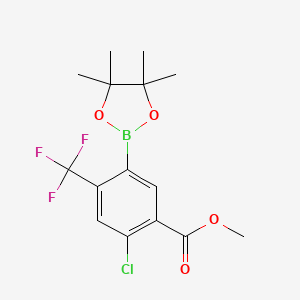
![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)
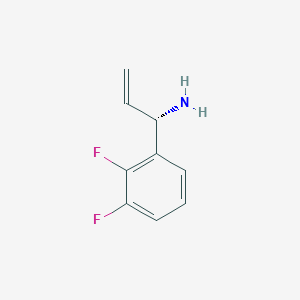
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
